2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline
Overview
Description
Synthesis Analysis
The synthesis of imidazo[4,5-f]quinoxaline derivatives, including structures similar to 2-amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline, often involves condensation reactions, intramolecular cyclizations, and nucleophilic substitutions. For example, imidazo[1,2-a]quinoxalines can be synthesized from quinoxaline by condensation with haloesters or by intramolecular cyclization of a keto moiety on an intracyclic nitrogen atom. These processes explore the reactivity of the heterocycle through various reactions including electrophilic substitution and lithiation, leading to a series of derivatives confirmed by NMR and comparison with literature data (Parra et al., 2001).
Scientific Research Applications
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- Summary of Application : This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.
- Methods of Application : The specific methods of application in proteomics research are not provided in the available resources .
- Results or Outcomes : The specific results or outcomes from its use in proteomics research are not provided in the available resources .
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- Summary of Application : Isotope dilution analysis with 2-amino-8-methyl-3-(trideuteromethyl)-3H-imidazo[4,5-f]quinoxaline was used to quantify certain compounds .
- Methods of Application : In isotope dilution analysis, a known amount of an isotopically enriched standard is added to the sample. The isotopic composition of the resulting mixture is then measured, and the concentration of the analyte in the original sample is calculated from this data .
- Results or Outcomes : The specific results or outcomes from its use in isotope dilution analysis are not provided in the available resources .
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- Summary of Application : This compound is used in the analysis of heterocyclic aromatic amines in commercially available meat products and process flavours .
- Methods of Application : After sample preparation by Extrelut treatment, subsequent solid phase extraction applying propylsulphonic and C18 silica cartridges, as well as derivatization with 3,5-bis-trifluoromethylbenzyl bromide, high resolution gas chromatography-mass spectrometry (HRGC-EIMS) analysis in the selected ion monitoring mode was performed .
- Results or Outcomes : The detection limit of 1 ng/g was sufficient for routine analysis, i.e. to obtain an initial insight into the grade of a potential heterocyclic aromatic amine contamination of food or process flavours .
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Molecular Electronics and Photonics
- Summary of Application : Its structure makes it a candidate for studies in molecular electronics and photonics, where its potential for electron delocalization is of interest for creating novel conductive materials .
- Methods of Application : The specific methods of application in molecular electronics and photonics are not provided in the available resources .
- Results or Outcomes : The specific results or outcomes from its use in molecular electronics and photonics are not provided in the available resources .
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- Summary of Application : 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) is a food-derived carcinogen that is found in high temperature-cooked meats and tobacco smoke . It is often used as a (pro)carcinogen for chemoprevention studies .
- Methods of Application : In humans, IQ is metabolized by the cytochrome (CYP) P450 isoform CYP1A2 and conjugated by N-acetyltransferase or sulfotransferase to a metabolite that reacts with DNA to form adducts .
- Results or Outcomes : The specific results or outcomes from its use in carcinogen studies are not provided in the available resources .
- Chemical Synthesis
- Summary of Application : This compound is often used in chemical synthesis due to its unique structure and properties .
- Methods of Application : The specific methods of application in chemical synthesis are not provided in the available resources .
- Results or Outcomes : The specific results or outcomes from its use in chemical synthesis are not provided in the available resources .
Safety And Hazards
The safety and hazards of 2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline are not explicitly mentioned in the search results. However, it is always important to handle chemicals with care and follow safety protocols.
Future Directions
The future directions of research involving 2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline are not explicitly mentioned in the search results.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or materials safety data sheets.
properties
IUPAC Name |
8-methyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoxalin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15)/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCCCQNKIYNAKB-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C3=NC(=CN=C3C=C2)C)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60425997 | |
Record name | 8-Methyl-3-(~2~H_3_)methyl-3H-imidazo[4,5-f]quinoxalin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60425997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline | |
CAS RN |
122457-31-2 | |
Record name | 8-Methyl-3-(~2~H_3_)methyl-3H-imidazo[4,5-f]quinoxalin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60425997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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